molecular formula C16H8F4N2O2 B6299691 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate CAS No. 95052-83-8

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate

Cat. No.: B6299691
CAS No.: 95052-83-8
M. Wt: 336.24 g/mol
InChI Key: RGINWTPHNJAHAR-UHFFFAOYSA-N
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Description

3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate is a chemical compound known for its unique structure and properties. It is commonly used in various fields such as medical research, environmental research, and industrial applications. This compound is characterized by the presence of two isocyanate groups attached to a bisphenyl structure, which is further connected by a tetrafluoroethane bridge.

Preparation Methods

The synthesis of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate typically involves the reaction of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: It can be used as a monomer in the production of polyurethanes and other polymers.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, urethanes, and polyurethanes .

Scientific Research Applications

3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biocompatible materials and drug delivery systems.

    Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate can be compared with other diisocyanates such as:

    Toluene Diisocyanate (TDI): TDI is widely used in the production of flexible foams and coatings. It has a simpler structure compared to 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate.

    Methylenediphenyl Diisocyanate (MDI): MDI is used in the production of rigid foams and elastomers. It has a similar bisphenyl structure but lacks the tetrafluoroethane bridge.

    Hexamethylene Diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes. It has a linear structure and different reactivity compared to 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate.

The uniqueness of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate lies in its tetrafluoroethane bridge, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGINWTPHNJAHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

621 g of phosgene are condensed in 2.3 l of chlorobenzene at about 0° C. 353 g of 1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane, dissolved in 1.2 l of chlorobenzene, are slowly added at a temperature of -10° C. to +10° C. The batch is heated up to 120° C. in the course of four hours. Further gaseous phosgene is passed in from about 80° C. The solution becomes clear at 100° to 110° C. Phosgene is passed through the solution at 120° C. for a further 90 minutes. The phosgene still dissolved is then blown out with CO2 and the mixture is subsequently worked up by distillation. 355 g of 1,2-bis-(3-isocyanatophenyl)-1,1,2,2-tetrafluoroethane, boiling point: 145° to 150° C./0.1 mbar, melting point: 139° to 140° C. (purity, according to gas chromatography, 97%) are obtained.
Quantity
621 g
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reactant
Reaction Step One
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1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane
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353 g
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reactant
Reaction Step Two
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1.2 L
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solvent
Reaction Step Two
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reactant
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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2.3 L
Type
solvent
Reaction Step Seven

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